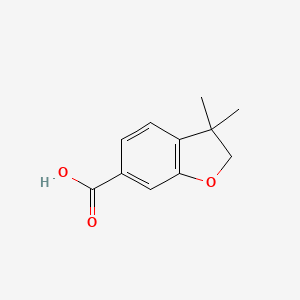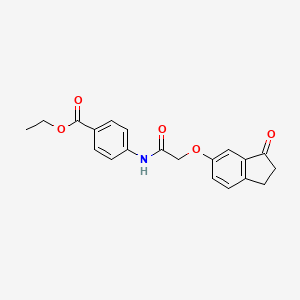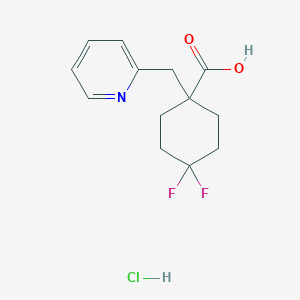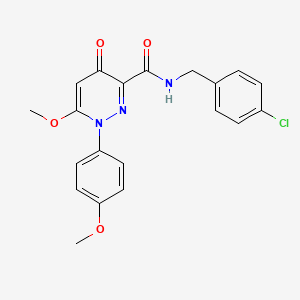
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Vue d'ensemble
Description
“3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It belongs to the benzofuran family of compounds. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” consists of a benzofuran ring substituted with a carboxylic acid group at the 6-position and two methyl groups at the 3-position . The InChI string for this compound isInChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) .
Applications De Recherche Scientifique
Antiviral Activity
Benzofuran derivatives, including 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, have demonstrated antiviral properties. For instance, Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against respiratory syncytial virus (RSV) strains. It shows promising activity against RSV LONG and A2 strains .
Synthetic Applications
Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions.
Mécanisme D'action
Target of Action
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a carboxylic acid derivative that belongs to the benzofuran family of compounds. Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . and antiviral activities, suggesting that they may target microbial and viral proteins.
Mode of Action
. This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.
Biochemical Pathways
, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of microbes and viruses.
Result of Action
, it can be inferred that the compound may lead to the inhibition of microbial and viral growth and replication.
Orientations Futures
Given the wide range of biological activities exhibited by benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research may focus on optimizing the synthesis of these compounds and exploring their full therapeutic potential .
Propriétés
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)


![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)
![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)
![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)
![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)



